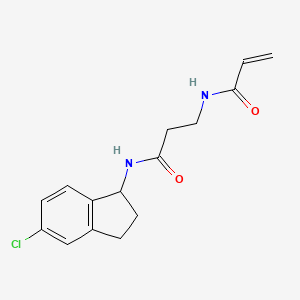
N-(5-Chloro-2,3-dihydro-1H-inden-1-yl)-3-(prop-2-enoylamino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Chloro-2,3-dihydro-1H-inden-1-yl)-3-(prop-2-enoylamino)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(5-Chloro-2,3-dihydro-1H-inden-1-yl)-3-(prop-2-enoylamino)propanamide involves the inhibition of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has been shown to target the PI3K/Akt/mTOR pathway, which is a critical signaling pathway involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(5-Chloro-2,3-dihydro-1H-inden-1-yl)-3-(prop-2-enoylamino)propanamide has been shown to exhibit several biochemical and physiological effects. It has been found to induce cell cycle arrest, inhibit cell migration and invasion, and induce apoptosis in cancer cells. Additionally, this compound has also been shown to exhibit anti-inflammatory and anti-oxidant properties, which could have potential applications in the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using N-(5-Chloro-2,3-dihydro-1H-inden-1-yl)-3-(prop-2-enoylamino)propanamide in lab experiments is its specificity towards cancer cells. This compound has been shown to selectively target cancer cells without affecting normal cells. However, one of the limitations of this compound is its low solubility, which could affect its efficacy in in vivo studies.
Direcciones Futuras
There are several future directions for the research and development of N-(5-Chloro-2,3-dihydro-1H-inden-1-yl)-3-(prop-2-enoylamino)propanamide. One of the primary areas of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are required to understand the precise mechanism of action of this compound and its potential applications in the treatment of various diseases other than cancer. Furthermore, the development of novel drug delivery systems could also enhance the efficacy of this compound in in vivo studies.
Métodos De Síntesis
The synthesis of N-(5-Chloro-2,3-dihydro-1H-inden-1-yl)-3-(prop-2-enoylamino)propanamide can be achieved through a multi-step process involving various chemical reactions. The initial step involves the condensation of 5-chloro-1H-indene-1,3(2H)-dione with prop-2-enamide in the presence of a catalyst to form the intermediate compound. This intermediate compound then undergoes further reactions to form the final product.
Aplicaciones Científicas De Investigación
N-(5-Chloro-2,3-dihydro-1H-inden-1-yl)-3-(prop-2-enoylamino)propanamide has been extensively studied for its potential applications in various scientific fields. One of the primary applications of this compound is in the development of novel drugs, particularly in the treatment of cancer. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing cell death.
Propiedades
IUPAC Name |
N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-2-14(19)17-8-7-15(20)18-13-6-3-10-9-11(16)4-5-12(10)13/h2,4-5,9,13H,1,3,6-8H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTAIRKHABYWSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)NC1CCC2=C1C=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chloro-2,3-dihydro-1H-inden-1-yl)-3-(prop-2-enoylamino)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dimethylphenyl)-N~8~-(2-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2854153.png)


![Ethyl 4-[(2,3,4-trichlorophenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2854160.png)
![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2854161.png)
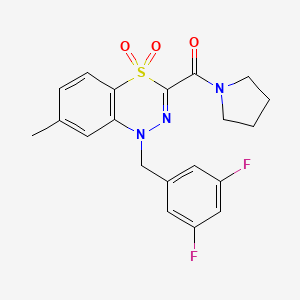
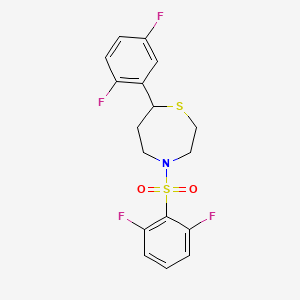
![(4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine;hydrochloride](/img/structure/B2854166.png)

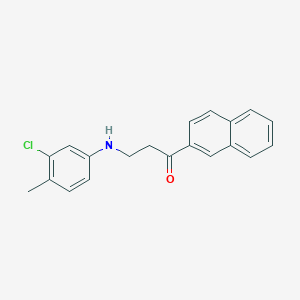
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide](/img/structure/B2854169.png)
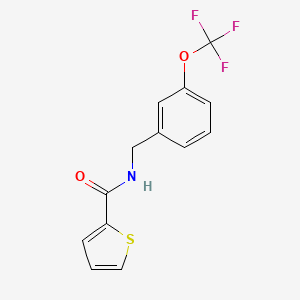
![2-(7-benzyl-2-isopropyl-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2854172.png)
